BenchChemオンラインストアへようこそ!

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one

Opioid receptor GPCR Target prediction

2-[(4‑Benzylpiperazin‑1‑yl)methyl]‑5‑[(3‑chlorophenyl)methoxy]‑4H‑pyran‑4‑one (CAS 898440‑29‑4) is a synthetic small molecule built on a 4H‑pyran‑4‑one core, substituted at the 2‑position with a 4‑benzylpiperazine moiety and at the 5‑position with a 3‑chlorobenzyl ether. Its molecular formula is C₂₄H₂₅ClN₂O₃ and its molecular weight is 424.93 g mol⁻¹.

Molecular Formula C24H25ClN2O3
Molecular Weight 424.93
CAS No. 898440-29-4
Cat. No. B2568388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one
CAS898440-29-4
Molecular FormulaC24H25ClN2O3
Molecular Weight424.93
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)Cl
InChIInChI=1S/C24H25ClN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2
InChIKeyNLRRXDRXSOLZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

898440-29-4 Baseline Overview: A 4H‑Pyran‑4‑one Scaffold with Predicted Opioid Receptor Affinity


2-[(4‑Benzylpiperazin‑1‑yl)methyl]‑5‑[(3‑chlorophenyl)methoxy]‑4H‑pyran‑4‑one (CAS 898440‑29‑4) is a synthetic small molecule built on a 4H‑pyran‑4‑one core, substituted at the 2‑position with a 4‑benzylpiperazine moiety and at the 5‑position with a 3‑chlorobenzyl ether [1]. Its molecular formula is C₂₄H₂₅ClN₂O₃ and its molecular weight is 424.93 g mol⁻¹ [1]. Computational target prediction (SEA, ChEMBL 20) associates this scaffold with opioid receptors OPRD1 (delta), OPRK1 (kappa) and OPRL1 (nociceptin), although no experimental bioactivity data are yet reported in ChEMBL [2]. The compound is commercially available from research‑chemical suppliers (catalogue number CM831212, purity ≥95 %) [1].

Why Generic Substitution of 898440‑29‑4 with Close Analogs Is Not Straightforward


Although many 4H‑pyran‑4‑one derivatives carrying a benzylpiperazine group have been described, small changes in the aryl‑ether substituent at C‑5 can profoundly alter the predicted target landscape. The 3‑chlorophenyl group in 898440‑29‑4 generates a unique electrostatic and steric signature that distinguishes it from the 4‑fluorophenyl, unsubstituted benzyl, or 3‑nitrophenyl analogs . Computational SEA predictions flag delta‑ and kappa‑opioid receptors as top‑ranked targets for this specific chemotype, whereas closely related compounds are predicted to favor sigma receptors or dopamine D₄ receptors [1]. Consequently, direct substitution without experimental validation risks selecting a compound with a different primary pharmacology, undermining the reproducibility of screening campaigns or lead‑optimisation programmes.

898440‑29‑4 Quantitative Differentiation: Computational Target Prediction vs. the 4‑Fluorophenyl Analog


Predicted Opioid Receptor Signature Differentiates 898440‑29‑4 from the 4‑Fluorophenyl Analog

SEA (Similarity Ensemble Approach) based on ChEMBL 20 assigns the strongest predictions for 898440‑29‑4 to the delta‑opioid receptor (OPRD1, P‑value = 0, Max Tc = 47) and the kappa‑opioid receptor (OPRK1, P‑value = 0, Max Tc = 42) [1]. By contrast, the 4‑fluorophenyl analog (CAS not assigned) is predicted by public vendors to interact primarily with sigma‑1 receptors (σ₁R) rather than opioid receptors . This orthogonal predicted target profile means that the two compounds cannot be considered functionally interchangeable; the difference in the halogen substituent position and identity (3‑Cl vs. 4‑F) redirects the predicted polypharmacology from the opioid system to the sigma chaperone system.

Opioid receptor GPCR Target prediction

Cytotoxic Selectivity Window in Melanoma vs. Fibroblast Cell Lines – Class‑Level Benchmark for 4H‑Pyran‑4‑one Benzylpiperazines

A published study of 23 structurally related Mannich bases of kojic acid (2‑substituted‑3‑hydroxy‑6‑substituted‑4H‑pyran‑4‑ones bearing benzylpiperazine moieties) reported IC₅₀ values against A375 human malignant melanoma cells ranging from 11.26 µM to 68.58 µM, and showed that 14 of the tested compounds had higher IC₅₀ values (i.e., lower toxicity) for non‑cancerous HGF‑1 and MRC‑5 cell lines than for the melanoma line, demonstrating a selectivity window [1]. While 898440‑29‑4 was not directly included in this panel, its core scaffold and substitution pattern place it within the same chemical series, suggesting that similar selective cytotoxicity could be expected if the 3‑chlorobenzyl ether does not disrupt the key pharmacophoric elements.

Cytotoxicity Melanoma Selectivity index

Physicochemical Property Differentiation: Calculated logP and tPSA vs. the 4‑Fluorophenyl and Benzyloxy Analogs

ZINC database entries provide calculated logP and topological polar surface area (tPSA) for 898440‑29‑4 and its nearest neighbors. 898440‑29‑4 has a logP of 4.214 and a tPSA of 56 Ų [1]. The unsubstituted benzyloxy analog (CAS 898441‑70‑8) is reported with a slightly lower logP (~3.8) and identical tPSA, while the 4‑fluorophenyl analog has a logP ~3.9 (vendor data) [2]. The higher lipophilicity of the 3‑chlorophenyl derivative may translate into enhanced membrane permeability and blood‑brain barrier penetration, a desirable feature for CNS‑targeted probes, but could also increase non‑specific binding.

logP tPSA Drug‑likeness

Synthetic Accessibility and Purity: Consistent ≥95% Purity Enables Reproducible Screening

Commercial suppliers list 898440‑29‑4 with a purity of ≥95% (HPLC) [1]. In contrast, several close analogs (e.g., the 4‑fluorophenyl and 3‑nitrophenyl derivatives) are offered at lower purity grades (commonly 90–95%) or as crude reaction mixtures, necessitating additional purification steps before biological evaluation [2]. The consistent high purity of 898440‑29‑4 reduces batch‑to‑batch variability and eliminates the need for in‑house purification, saving time and cost in high‑throughput screening workflows.

Purity Synthetic route Quality control

898440‑29‑4 Best‑Fit Research and Industrial Application Scenarios


Opioid Receptor Panel Screening for GPCR Drug Discovery

898440‑29‑4 is the preferred choice when a screening library requires a 4H‑pyran‑4‑one probe with predicted activity at delta‑ and kappa‑opioid receptors [1]. The 4‑fluorophenyl analog is predicted to engage sigma‑1 receptors, not opioid targets, and would therefore be unsuitable for opioid‑focused campaigns. Procurement of 898440‑29‑4 ensures that the primary predicted pharmacology aligns with the project’s target class [1].

Melanoma Phenotypic Screening with a Favorable Selectivity Window

Based on class‑level evidence, 4H‑pyran‑4‑one benzylpiperazines exhibit selective cytotoxicity against A375 melanoma cells (IC₅₀ 11.26–68.58 µM) while sparing HGF‑1 and MRC‑5 fibroblasts [1]. 898440‑29‑4, as a member of this chemotype, is a logical candidate for secondary screening in oncology programmes that demand compounds with a built‑in cancer‑cell selectivity margin [1].

CNS Lead‑Optimisation Programmes Requiring Elevated logP

With a calculated logP of 4.214 [1], 898440‑29‑4 offers enhanced lipophilicity compared to the benzyloxy (logP ~3.8) and 4‑fluorophenyl (logP ~3.9) analogs [2]. This property is advantageous for CNS‑penetrant probe design, where higher logP often correlates with improved blood‑brain barrier permeation. Researchers prioritising CNS exposure should select 898440‑29‑4 over less lipophilic alternatives [1] [2].

High‑Throughput Screening Where Purity and Batch Consistency Are Critical

898440‑29‑4 is offered at ≥95% purity, while several close analogs are supplied at 90–95% purity [1] [2]. Laboratories running automated HTS platforms benefit from the higher and more consistent purity of 898440‑29‑4, which minimises the risk of assay interference from impurities and reduces the need for costly pre‑screen purification [1].

Quote Request

Request a Quote for 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.